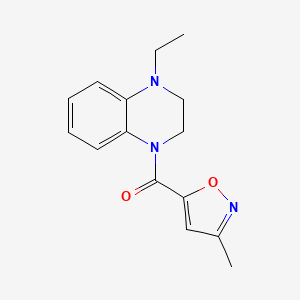![molecular formula C21H25N3O3 B7562266 [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea, also known as MPMPU, is an organic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
Wirkmechanismus
The exact mechanism of action of [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea has been shown to enhance the activity of the NMDA receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and physiological effects:
[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea has been found to have several biochemical and physiological effects, including the enhancement of synaptic plasticity, neuroprotection against oxidative stress, and the reduction of neuroinflammation. It has also been shown to improve memory retention and learning ability in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the central nervous system. However, the limitations of using [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several potential future directions for research on [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea. One area of interest is the development of more potent and selective derivatives of [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea that can target specific subtypes of the NMDA receptor. Another potential direction is the investigation of the long-term effects of [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea on cognitive function and neuroprotection in animal models. Additionally, the potential use of [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea in combination with other drugs for the treatment of neurological disorders warrants further investigation.
In conclusion, [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea is a promising compound with significant potential for therapeutic applications in the field of neuropharmacology. Its ability to modulate the NMDA receptor and improve cognitive function makes it an attractive target for drug discovery and development. Further research is needed to fully understand the mechanism of action and potential applications of [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea.
Synthesemethoden
The synthesis of [4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea involves the reaction of 4-(4-phenylmethoxy) piperidine with isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to possess significant neuroprotective properties and can potentially improve cognitive function.
Eigenschaften
IUPAC Name |
[4-(4-phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c22-21(26)23-14-16-6-8-18(9-7-16)20(25)24-12-10-19(11-13-24)27-15-17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H3,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEJDWBBTDIZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)


![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)

![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)